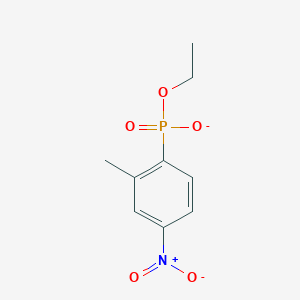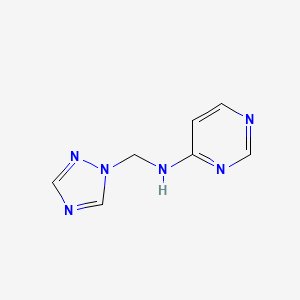![molecular formula C19H21N3O4 B12613924 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine CAS No. 919772-03-5](/img/structure/B12613924.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is a chemical compound with the molecular formula C19H21N3O4 It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted with an aminoethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Benzoyl Derivative: The protected L-phenylalanine is then reacted with 4-(chlorocarbonyl)benzoic acid to form the benzoyl derivative.
Introduction of Aminoethyl Carbamoyl Group: The benzoyl derivative is further reacted with ethylenediamine to introduce the aminoethyl carbamoyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl carbamoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-D-phenylalanine: A stereoisomer with similar properties but different biological activity.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine: A derivative with a hydroxyl group on the aromatic ring, offering different reactivity and applications.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tryptophan:
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications across various scientific disciplines.
Properties
CAS No. |
919772-03-5 |
|---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI Key |
WHKUYAWHXSTXLP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


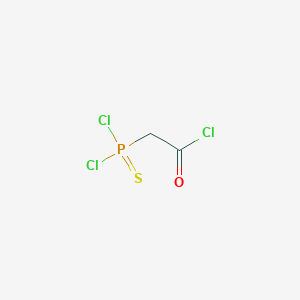


![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

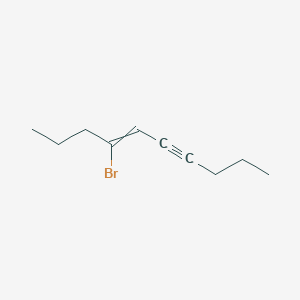
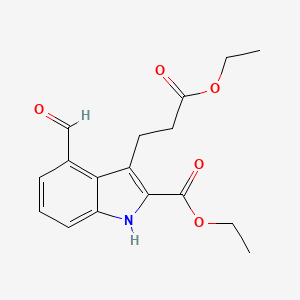
![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)
